molecular formula C23H16ClFN4OS B2462946 1-[(2-chlorobenzyl)thio]-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 1114660-66-0

1-[(2-chlorobenzyl)thio]-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Cat. No. B2462946
CAS RN: 1114660-66-0
M. Wt: 450.92
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-chlorobenzyl)thio]-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a useful research compound. Its molecular formula is C23H16ClFN4OS and its molecular weight is 450.92. The purity is usually 95%.
BenchChem offers high-quality 1-[(2-chlorobenzyl)thio]-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(2-chlorobenzyl)thio]-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

  • Synthesis and Characterization : The compound has been synthesized and characterized using NMR, MS, FT-IR spectra, and X-ray diffraction. Its structure aligns with the DFT-optimized structure (Zhou et al., 2021).
  • Molecular Docking and Antitumor Effects : Molecular docking suggests favorable interactions with the SHP2 protein, with an enzyme inhibition rate of 12.40% at 10 μM. The compound showed notable antitumor activity in human hepatoma cells SMMC7721 and human melanoma cells A375 (Zhou et al., 2021).

Antimicrobial Activities

  • Synthesis of Derivatives : Novel quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety have been synthesized, showing good antimicrobial activities. Some compounds exhibited superior inhibitory effects against certain bacteria and fungi compared to commercial bactericides and fungicides (Yan et al., 2016).

H1-Antihistaminic Agents

  • Development of Antihistamines : A series of related compounds have been synthesized and tested for H1-antihistaminic activity, showing significant protection against histamine-induced bronchospasm in guinea pigs. Some compounds were found more potent or equipotent to the reference standard chlorpheniramine maleate with negligible sedation (Alagarsamy et al., 2007).

Quality Control Methods

  • Quality Control for Antimalarial Agent : Quality control methods have been developed for a leader compound among derivatives of [1,2,4]triazolo[4,3-a]quinazoline-5(4H)-ones, showing promise as an antimalarial agent. This includes various indicators such as solubility, identification, impurities, and assay methods (Danylchenko et al., 2018).

properties

IUPAC Name

1-[(2-chlorophenyl)methylsulfanyl]-4-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClFN4OS/c24-19-7-3-1-5-16(19)14-31-23-27-26-22-28(13-15-9-11-17(25)12-10-15)21(30)18-6-2-4-8-20(18)29(22)23/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSIWXOVHIFOHBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-chlorobenzyl)thio]-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

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